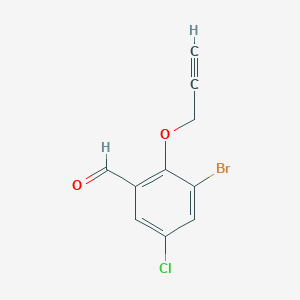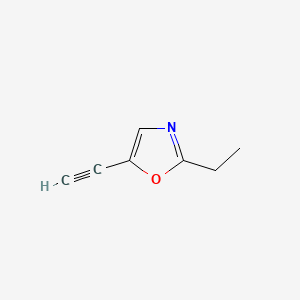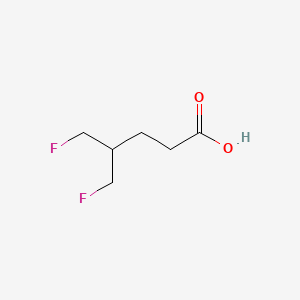
3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and a prop-2-yn-1-yloxy group as substituents on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzaldehyde.
Alkylation Reaction: The key step involves the alkylation of 3-bromo-5-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Chemical Probes: Utilized in the synthesis of chemical probes for studying biological systems.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in drug discovery and development.
Biological Studies: Employed in studies to understand its interactions with biological targets.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of reactive functional groups like the aldehyde and alkyne moieties suggests potential for covalent modification of biological targets .
Comparación Con Compuestos Similares
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: A closely related compound with a different substitution pattern on the benzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene:
Propiedades
Fórmula molecular |
C10H6BrClO2 |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6BrClO2/c1-2-3-14-10-7(6-13)4-8(12)5-9(10)11/h1,4-6H,3H2 |
Clave InChI |
BUWAUUREZYUURP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C=C1Br)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)


![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
